molecular formula C11H12Cl2N4O B496238 N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine

Cat. No.: B496238
M. Wt: 287.14g/mol
InChI Key: VJGFUUQKEGTPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine typically involves the reaction of 3,5-dichloro-2-ethoxybenzyl chloride with 4H-1,2,4-triazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is usually purified by recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:

  • N-(3,5-dichloro-2-ethoxybenzyl)-2H-tetrazol-5-amine
  • N-(3,5-dichloro-2-ethoxybenzyl)-1H-tetrazol-5-amine
  • N-(3,5-dichloro-2-ethoxybenzyl)propan-2-amine hydrochloride

These compounds share similar structural features but may differ in their chemical properties and biological activities

Properties

Molecular Formula

C11H12Cl2N4O

Molecular Weight

287.14g/mol

IUPAC Name

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C11H12Cl2N4O/c1-2-18-11-8(3-9(12)4-10(11)13)5-16-17-6-14-15-7-17/h3-4,6-7,16H,2,5H2,1H3

InChI Key

VJGFUUQKEGTPHS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Cl)Cl)CNN2C=NN=C2

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Cl)CNN2C=NN=C2

Origin of Product

United States

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